molecular formula C15H14Cl2O3S B4641200 2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate

2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate

Cat. No. B4641200
M. Wt: 345.2 g/mol
InChI Key: WGTWVNCYCJOONF-UHFFFAOYSA-N
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Description

The compound 2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate is an organosulfonate chemical, which implies a combination of aromatic chlorophenyl and trimethylbenzenesulfonate groups. While direct studies on this exact compound are scarce, similar compounds have been researched for their chemical reactions, molecular structure, and physical and chemical properties, providing insights into their characteristics and potential applications in various fields, excluding drug use and side effects.

Synthesis Analysis

The synthesis of related sulfonate compounds involves reactions under specific conditions, often employing chlorosulfonic acid or similar reagents. For example, compounds like 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate have been synthesized using developed synthetic methods, including nucleophilic substitution reactions at the sulfonyl group, highlighting the complexity and the precision required in synthesizing such compounds (Stenfors & Ngassa, 2022).

Molecular Structure Analysis

The molecular structure of sulfonate compounds often features intricate networks of hydrogen bonding and π-π interactions, as observed in similar molecules. Crystallographic studies reveal detailed arrangements, such as the presence of weak C-H...O interactions and supramolecular aggregation through π-π interactions and van der Waals forces, which are crucial for understanding the compound's reactivity and potential applications (Vembu et al., 2004).

Chemical Reactions and Properties

Sulfonate compounds participate in various chemical reactions, including nucleophilic substitutions and Friedel-Crafts reactions, depending on the functional groups attached. Their reactivity can be tailored by modifying these groups, influencing the overall properties and applications of the sulfonates. For instance, the synthesis of benzophenone derivatives through Friedel-Crafts reactions demonstrates the versatility and reactivity of these compounds (Jin, 2011).

properties

IUPAC Name

(2,6-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-7-10(2)15(11(3)8-9)21(18,19)20-14-12(16)5-4-6-13(14)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWVNCYCJOONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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